molecular formula C9H12ClN3O B7598919 [5-Chloro-2-(dimethylamino)phenyl]urea

[5-Chloro-2-(dimethylamino)phenyl]urea

Cat. No.: B7598919
M. Wt: 213.66 g/mol
InChI Key: GDOAJIHXGJHMKD-UHFFFAOYSA-N
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Description

[5-Chloro-2-(dimethylamino)phenyl]urea is a substituted urea derivative characterized by a phenyl ring with a chloro substituent at position 5 and a dimethylamino group at position 2.

Properties

IUPAC Name

[5-chloro-2-(dimethylamino)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-13(2)8-4-3-6(10)5-7(8)12-9(11)14/h3-5H,1-2H3,(H3,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOAJIHXGJHMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent-Driven Structural Differences
Compound Name Substituents on Phenyl Ring Urea Modifications Molecular Weight (g/mol) CAS RN Source
[5-Chloro-2-(dimethylamino)phenyl]urea 5-Cl, 2-(N,N-dimethylamino) None (direct urea linkage) ~212.5* Not provided N/A
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea 3,5-CF3 on phenyl, cyclohexyl-DMA Cyclohexyl-DMA substituent on urea-N 397.35 820242-14-6
Cyclosulfamuron 4,6-dimethoxy-2-pyrimidinyl Pyrimidinyl ring instead of phenyl Not provided 136191-64-5
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl Dichloro-difluoro substitution Not provided 83121-18-0

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: The dimethylamino group at position 2 introduces steric hindrance, which may reduce binding efficiency to certain biological targets compared to smaller substituents (e.g., methoxy in cyclosulfamuron) .
  • Molecular Weight : The target compound (~212.5 g/mol) is significantly smaller than the bis(trifluoromethyl)-substituted urea derivative (397.35 g/mol), suggesting better bioavailability .
Functional and Application-Based Differences
  • Stereochemical Complexity : The bis(trifluoromethyl) urea derivative in features stereoisomerism (R,R vs. S,S configurations), which is absent in the target compound. This highlights the importance of stereochemistry in optimizing activity for chiral targets .

Research Findings and Hypotheses

While direct studies on this compound are absent in the provided evidence, inferences can be drawn:

  • Synthetic Accessibility : The absence of complex fluorinated or heterocyclic substituents (cf. and ) suggests easier synthesis compared to analogs like teflubenzuron .
  • Toxicity Profile : Mercury-containing urea derivatives () exhibit high toxicity due to mercury’s reactivity, but the target compound’s lack of heavy metals may improve safety for biological applications .

Limitations and Data Gaps

  • Absence of Direct Data: No explicit references to this compound were found in the evidence, necessitating reliance on structural analogs.
  • Unverified Applications : Hypothesized pharmaceutical uses require validation through targeted studies.

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